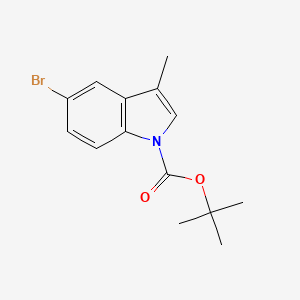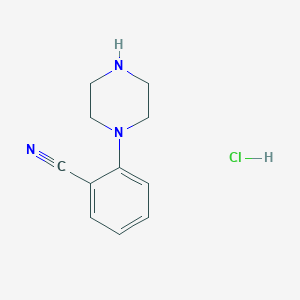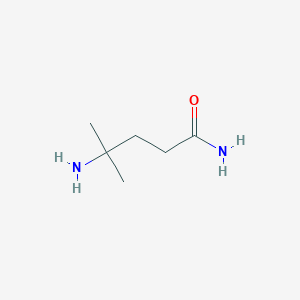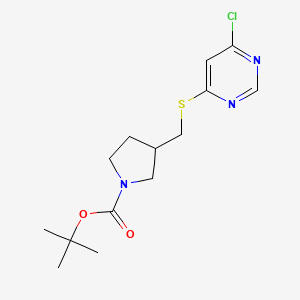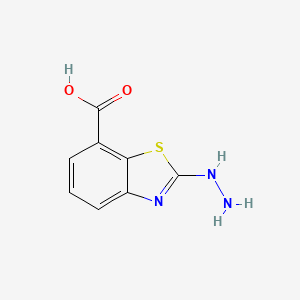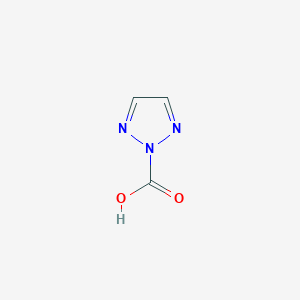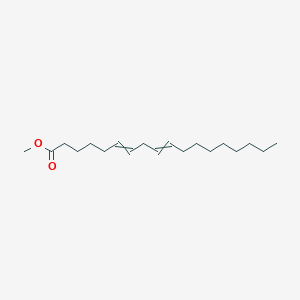
Methyl 6,9-octadecadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6,9-octadecadienoate, also known as 6,9-octadecadienoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is a derivative of linoleic acid and is characterized by the presence of two double bonds at the 6th and 9th carbon positions in the fatty acid chain. This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 6,9-octadecadienoate can be synthesized through the alkali-isomerization of purified methyl linoleate. The process involves the isomerization of linoleic acid methyl ester to produce the desired conjugated isomers. The reaction typically requires the use of alkali catalysts and is carried out under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale alkali-isomerization followed by purification steps such as low-temperature crystallizations from acetone. The isomeric purity of the product is ensured through techniques like silver nitrate-thin-layer chromatography and gas chromatography coupled with mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6,9-octadecadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated derivatives.
Substitution: The ester group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, peroxides, and other radical initiators.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium or platinum is often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid methyl esters.
Substitution: Various substituted esters depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Methyl 6,9-octadecadienoate is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a model compound for studying the behavior of polyunsaturated fatty acids in various chemical reactions.
Biology: The compound is used to investigate the biological effects of polyunsaturated fatty acids on cellular processes and metabolic pathways.
Medicine: Research on this compound includes its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of bio-based materials, lubricants, and other industrial products .
Wirkmechanismus
The mechanism of action of methyl 6,9-octadecadienoate involves its interaction with cellular membranes and enzymes. The compound can modulate the activity of enzymes involved in fatty acid metabolism and oxidative stress responses. It also affects the fluidity and permeability of cellular membranes, influencing various cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl linoleate: Another polyunsaturated fatty acid methyl ester with double bonds at the 9th and 12th positions.
Methyl oleate: A monounsaturated fatty acid methyl ester with a single double bond at the 9th position.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds .
Uniqueness
Methyl 6,9-octadecadienoate is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo specific reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
56599-55-4 |
|---|---|
Molekularformel |
C19H34O2 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
methyl octadeca-6,9-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11,13-14H,3-9,12,15-18H2,1-2H3 |
InChI-Schlüssel |
AKCKWBLFZNXDLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCC=CCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


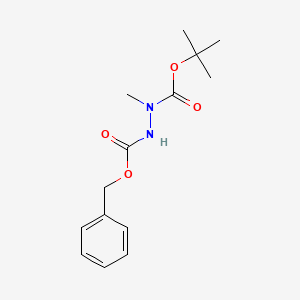
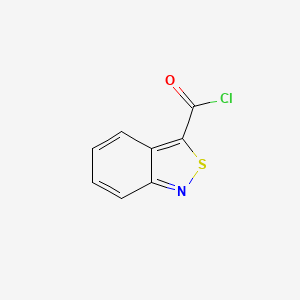
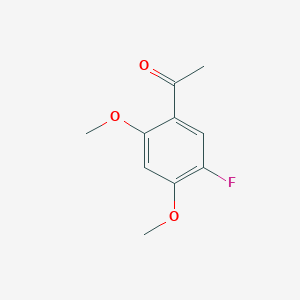
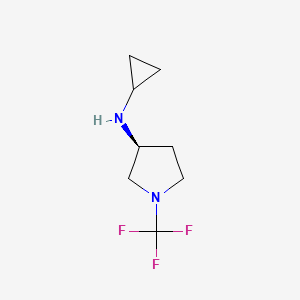
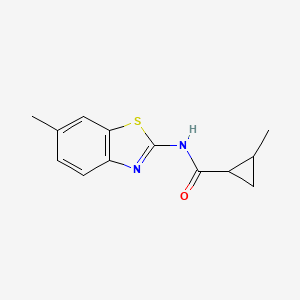
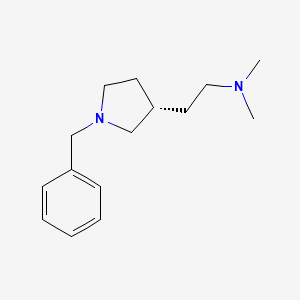
![2-Bromo-8-fluoro-5,11-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine](/img/structure/B13968737.png)
